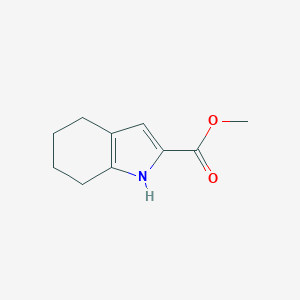

Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h6,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRKMBIKELUFDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Section 1: Introduction and Strategic Importance

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1] While the aromatic indole is well-explored, its partially saturated counterpart, the 4,5,6,7-tetrahydroindole scaffold, offers a distinct and compelling advantage: three-dimensional structural diversity. This non-planar geometry is highly sought after in modern drug discovery for enhancing binding affinity, selectivity, and pharmacokinetic properties.

Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a versatile intermediate that embodies this potential. It serves as a foundational building block for more complex molecular architectures targeting a range of therapeutic areas, including cancer, inflammation, and infectious diseases like Hepatitis C.[2][3] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and experimental protocols, designed to empower researchers in leveraging this valuable scaffold.

Section 2: Molecular Structure and Physicochemical Properties

The molecule consists of a pyrrole ring fused to a saturated six-membered carbocycle, with a methyl ester group at the C-2 position. This ester group is a key functional handle for further synthetic modifications.

Caption: Chemical structure of the title compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | Calculated |

| Molecular Weight | 179.22 g/mol | Calculated |

| CAS Number | Data not available in searched sources | N/A |

| Appearance | Expected to be an off-white to yellowish solid | General observation for similar compounds |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | General chemical principles |

Section 3: Synthesis and Mechanistic Insights

The paramount method for constructing the tetrahydroindole core is the Fischer Indole Synthesis .[4][5] This acid-catalyzed reaction provides a robust and convergent pathway to the target molecule from readily available starting materials.

Core Reaction: The synthesis involves the condensation of an arylhydrazine with a ketone, followed by a[6][6]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[5] For the title compound, the logical precursors are phenylhydrazine and methyl 2-oxocyclohexanecarboxylate .

Mechanistic Causality: The choice of an acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride, or a Brønsted acid) is critical.[5] The acid protonates the hydrazone intermediate, facilitating the tautomerization to the enehydrazine species. This enehydrazine is the active participant in the key[6][6]-sigmatropic rearrangement, which forms a new C-C bond and sets the stage for the final aromatizing cyclization. The stability of the enehydrazine intermediate directly influences the reaction yield, making substrate choice and reaction conditions pivotal for success.

Caption: Key stages of the Fischer Indole Synthesis pathway.

An alternative and often complementary route is the Japp-Klingemann reaction , which is particularly useful for preparing the requisite hydrazone precursor from a diazonium salt and a β-keto ester.[1][7][8][9] This method avoids the direct handling of potentially unstable hydrazines.

Section 4: Spectroscopic Characterization: A Validated Approach

Confirming the structure and purity of the synthesized compound is non-negotiable. A combination of spectroscopic methods provides a self-validating system. While specific spectra for the title compound are not publicly indexed, data from closely related indole-2-carboxylates allow for a reliable prediction of its spectroscopic fingerprint.[10][11][12]

-

¹H NMR (Proton NMR):

-

N-H Proton: A broad singlet is expected around 8.0-9.0 ppm, which will disappear upon D₂O exchange.

-

C3-H Proton: A singlet or a finely split multiplet is anticipated around 6.8-7.2 ppm.

-

-OCH₃ Protons: A sharp singlet integrating to 3 protons will appear in the upfield region, typically around 3.8-4.0 ppm.

-

C4, C7 -CH₂- Protons: Two multiplets, each integrating to 2 protons, are expected in the range of 2.5-3.0 ppm. These are adjacent to the pyrrole ring.

-

C5, C6 -CH₂- Protons: Two further multiplets, each integrating to 2 protons, will be found further upfield, likely around 1.7-2.0 ppm.

-

-

¹³C NMR (Carbon NMR):

-

Ester Carbonyl (C=O): A signal in the downfield region, ~160-165 ppm.

-

Pyrrole Ring Carbons: Four distinct signals are expected for C2, C3, C3a, and C7a between ~100-140 ppm.

-

-OCH₃ Carbon: A signal around 51-53 ppm.[10]

-

Saturated Ring Carbons (C4, C5, C6, C7): Four signals in the upfield region, typically between 20-30 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.

-

C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹.

-

Ester C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The primary data point is the molecular ion peak (M⁺). For C₁₀H₁₃NO₂, this would be m/z = 179. A common fragmentation pattern would be the loss of the methoxy group (-OCH₃) resulting in a fragment at m/z = 148.

-

Section 5: Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in its predictable reactivity at several key positions, allowing for controlled and strategic derivatization.

Caption: Standard experimental workflow for synthesis and validation.

Protocol 7.1: Synthesis via Fischer Indolization

Objective: To synthesize this compound.

Causality: This protocol uses polyphosphoric acid (PPA) as both the acid catalyst and the solvent at elevated temperatures, which effectively drives the cyclization and dehydration steps of the Fischer synthesis.

Materials:

-

Phenylhydrazine (1.0 eq)

-

Methyl 2-oxocyclohexanecarboxylate (1.0 eq)

-

Polyphosphoric acid (PPA)

-

Ice-cold water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add polyphosphoric acid (approx. 10 times the weight of the reactants). Heat the PPA to 80°C with stirring.

-

Hydrazone Formation (in situ): In a separate beaker, mix phenylhydrazine and methyl 2-oxocyclohexanecarboxylate. Slowly add this mixture to the hot PPA with vigorous stirring. Rationale: Pre-mixing allows for initial hydrazone formation before the high-temperature cyclization.

-

Cyclization: Increase the temperature of the reaction mixture to 100-110°C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Allow the reaction mixture to cool to approximately 60°C. Carefully and slowly pour the viscous mixture into a large beaker containing a stirred slurry of ice and water. Caution: This is an exothermic process.

-

Neutralization: The resulting precipitate is an acidic mixture. Slowly add saturated NaHCO₃ solution until the effervescence ceases and the pH of the aqueous layer is ~7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine. Rationale: The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 7.2: Purification by Flash Column Chromatography

Objective: To purify the crude product from Protocol 7.1.

Causality: Silica gel chromatography separates the desired product from unreacted starting materials and polymeric side products based on polarity. A gradient elution from a non-polar to a more polar solvent system allows for efficient separation.

Materials:

-

Crude product

-

Silica gel (230-400 mesh)

-

Hexanes (non-polar eluent)

-

Ethyl acetate (polar eluent)

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry of silica in hexanes.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent mixture and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the prepared column.

-

Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).

-

Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexanes:Ethyl Acetate) while collecting fractions.

-

Fraction Analysis: Monitor the collected fractions by TLC, staining with an appropriate agent (e.g., potassium permanganate).

-

Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 7.3: Structural Confirmation by NMR Spectroscopy

Objective: To confirm the identity and purity of the final product.

Causality: NMR spectroscopy provides unambiguous structural information by probing the chemical environment of each proton and carbon atom, serving as the final validation of the synthetic outcome.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. Confirm the presence of all expected signals as detailed in Section 4, paying close attention to their chemical shifts, integration values, and splitting patterns.

-

¹³C NMR Acquisition: Acquire a carbon NMR spectrum (e.g., a proton-decoupled ¹³C{¹H} experiment). Confirm the presence of the expected number of carbon signals (10 signals for the title compound).

-

Data Analysis: Compare the acquired spectra with the predicted data. The absence of significant impurity peaks and the correct correlation of all signals confirm the successful synthesis and purification of the target molecule.

Section 8: References

-

Štefane, B., & Kočevar, M. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. National Center for Biotechnology Information.

-

Benchchem. (n.d.). 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde. Benchchem.

-

Chem-Impex. (n.d.). Methyl indole-4-carboxylate. Chem-Impex.

-

Iaconis, D., et al. (2017). Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold. PubMed Central.

-

Trofimov, B. A., et al. (2013). A new technology for the synthesis of 4,5,6,7-tetrahydroindole. ResearchGate.

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. MDPI.

-

Sharma, V., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry.

-

Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.

-

Goud, E. K., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalysis. iris.unina.it.

-

Maggi, R., et al. (2019). Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalysis. Semantic Scholar.

-

Magolan, J. (2018). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.

-

Magnesol. (n.d.). Methyl 1H-indole-3-carboxylate. Magnesol.

-

Pelkey, E. T. (1999). Synthesis of 5-substituted indole derivatives, Part II. Synthesis of sumatriptan through the Japp-Klingemann reaction. Heterocycles.

-

ResearchGate. (n.d.). The Japp-Klingemann Reaction. ResearchGate.

-

Heath-Brown, B., & Philpott, P. G. (1965). Studies in the indole series. Part III. The Japp–Klingemann reaction. Journal of the Chemical Society.

-

YouTube. (2020). Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction. YouTube.

Sources

- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 2. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemimpex.com [chemimpex.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

- 9. sci-hub.box [sci-hub.box]

- 10. iris.unina.it [iris.unina.it]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. tetratek.com.tr [tetratek.com.tr]

Spectroscopic Data for Indole Carboxylates: A Technical Guide for Researchers

Affiliation: Advanced Spectroscopic Solutions

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of indole-2-carboxylate derivatives, with a primary focus on Methyl 1H-indole-2-carboxylate as a model compound. Due to the limited availability of published, peer-reviewed spectroscopic data for Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate, this guide utilizes the readily available data of its aromatic precursor to illustrate the principles of spectroscopic analysis. The guide will delve into the interpretation of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data. Furthermore, a dedicated section will extrapolate these findings to predict the expected spectroscopic features of the target tetrahydroindole derivative, providing researchers with a robust framework for the characterization of this class of compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds.

Introduction: The Importance of Spectroscopic Characterization

In the realm of drug discovery and development, the unambiguous structural elucidation of synthesized molecules is of paramount importance. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools that provide detailed information about the molecular structure, connectivity, and functional groups present in a compound. Indole derivatives are a significant class of heterocyclic compounds that form the core of many natural products and pharmaceuticals.[1] Their diverse biological activities necessitate precise structural characterization to establish structure-activity relationships (SAR).

This guide focuses on the spectroscopic data of Methyl 1H-indole-2-carboxylate, a key intermediate in the synthesis of more complex indole-based molecules.[2] The principles and methodologies discussed herein are directly applicable to a wide range of indole derivatives, including the target molecule of interest, this compound.

Spectroscopic Data of Methyl 1H-indole-2-carboxylate

The following sections present the spectroscopic data for Methyl 1H-indole-2-carboxylate, a white solid with a melting point of 151.6–152.9 °C.[2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of Methyl 1H-indole-2-carboxylate was recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃).[2]

Table 1: ¹H NMR Data for Methyl 1H-indole-2-carboxylate in CDCl₃ [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 9.01 | s | 1H | - | NH |

| 7.67 | d | 1H | 8.2 | Ar-H |

| 7.41 | dd | 1H | 8.3, 0.9 | Ar-H |

| 7.31 | td | 1H | 7.6, 0.8 | Ar-H |

| 7.21 | t | 1H | 1.0 | C3-H |

| 7.15 – 7.12 | m | 1H | - | Ar-H |

| 3.94 | s | 3H | - | -OCH ₃ |

Interpretation of the ¹H NMR Spectrum:

-

The singlet at 9.01 ppm, integrating to one proton, is characteristic of the indole N-H proton.[2] Its downfield shift is due to the deshielding effect of the aromatic ring and the adjacent electron-withdrawing carboxylate group.

-

The signals in the aromatic region between 7.12 and 7.67 ppm correspond to the four protons on the benzene ring and the proton at the C3 position of the indole core.[2] The distinct multiplicities (doublet, doublet of doublets, triplet of doublets, and multiplet) arise from the coupling between adjacent protons.

-

The singlet at 3.94 ppm, integrating to three protons, is assigned to the methyl protons of the ester group.[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of Methyl 1H-indole-2-carboxylate was recorded on a 100 MHz spectrometer in CDCl₃.[2]

Table 2: ¹³C NMR Data for Methyl 1H-indole-2-carboxylate in CDCl₃ [2]

| Chemical Shift (δ) ppm | Assignment |

| 162.2 | C =O (ester) |

| 136.8 | C7a |

| 127.4 | C2 |

| 127.0 | C3a |

| 125.3 | Ar-C H |

| 122.5 | Ar-C H |

| 120.7 | Ar-C H |

| 111.8 | Ar-C H |

| 108.8 | C3 |

| 52.1 | -OC H₃ |

Interpretation of the ¹³C NMR Spectrum:

-

The signal at 162.2 ppm is characteristic of the carbonyl carbon of the methyl ester group.[2]

-

The signals between 108.8 and 136.8 ppm are assigned to the eight carbons of the indole ring.[2] The chemical shifts are influenced by the electronic environment of each carbon atom.

-

The signal at 52.1 ppm corresponds to the carbon of the methyl group of the ester.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight.

For Methyl 1H-indole-2-carboxylate (C₁₀H₉NO₂), the expected molecular weight is approximately 175.18 g/mol . Electron Ionization Mass Spectrometry (ESI-MS) data shows a peak at m/z 176.2 [M+H]⁺, corresponding to the protonated molecule.[2] A prominent fragment ion is observed at m/z 144, which can be attributed to the loss of the methoxycarbonyl group (-COOCH₃).

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for Methyl 1H-indole-2-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3300 | Strong, Broad | N-H Stretch |

| ~1680 | Strong | C=O Stretch (Ester) |

| ~1500-1600 | Medium | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Ester) |

Interpretation of the IR Spectrum:

-

A strong, broad absorption band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.

-

A strong absorption band around 1680 cm⁻¹ is indicative of the C=O stretching vibration of the conjugated ester group.

-

Absorptions in the 1500-1600 cm⁻¹ region are typical for C=C stretching vibrations within the aromatic ring.

-

A strong band around 1250 cm⁻¹ corresponds to the C-O stretching vibration of the ester functional group.

Predicted Spectroscopic Data for this compound

The hydrogenation of the benzene ring in Methyl 1H-indole-2-carboxylate to form this compound would lead to significant and predictable changes in the spectroscopic data.

Expected ¹H NMR Changes

-

Disappearance of Aromatic Protons: The signals in the aromatic region (δ 7.1-7.7 ppm) would be absent.

-

Appearance of Aliphatic Protons: New signals corresponding to the eight protons of the tetrahydrogenated ring (at positions 4, 5, 6, and 7) would appear in the upfield region, likely between δ 1.5 and 3.0 ppm. These would likely be complex multiplets due to spin-spin coupling between the protons on the saturated ring.

-

Shifts of Other Protons: The chemical shifts of the N-H and C3-H protons might experience a slight upfield shift due to the loss of the aromatic ring current effect. The -OCH₃ signal would likely remain a singlet around δ 3.9 ppm.

Expected ¹³C NMR Changes

-

Disappearance of Aromatic Carbon Signals: The signals corresponding to the aromatic carbons (δ 110-140 ppm) would be replaced by signals for the sp³-hybridized carbons of the cyclohexyl ring, which would appear in the upfield region (likely δ 20-40 ppm).

-

Shifts of Indole Ring Carbons: The chemical shifts of the pyrrole ring carbons (C2, C3, C3a, C7a) would be altered due to the change in the electronic nature of the fused ring.

Expected Mass Spectrum Changes

The molecular weight of this compound (C₁₀H₁₃NO₂) is approximately 179.22 g/mol . The molecular ion peak in the mass spectrum would be expected at m/z 179 (for EI) or 180 [M+H]⁺ (for ESI). Fragmentation patterns would also differ, reflecting the presence of the saturated carbocyclic ring.

Expected IR Spectrum Changes

-

Disappearance of Aromatic C=C Stretching: The absorption bands in the 1500-1600 cm⁻¹ region corresponding to the aromatic C=C stretching would be absent.

-

Appearance of Aliphatic C-H Stretching: New, strong absorption bands would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), which are characteristic of C-H stretching vibrations in saturated aliphatic systems.

-

The N-H and C=O stretching vibrations would still be present, with potentially minor shifts in their wavenumbers.

Experimental Protocols

NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry (Electrospray Ionization)

Caption: General workflow for acquiring an ESI mass spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Caption: Simplified workflow for obtaining an ATR-IR spectrum of a solid sample.

Conclusion

This technical guide has provided a detailed analysis of the spectroscopic data for Methyl 1H-indole-2-carboxylate and has offered a predictive framework for the spectroscopic features of its tetrahydrogenated analogue. The methodologies and interpretations presented herein serve as a valuable resource for researchers working on the synthesis and characterization of indole derivatives. The importance of a multi-spectroscopic approach, combining ¹H NMR, ¹³C NMR, MS, and IR, cannot be overstated for the unambiguous structural elucidation of novel compounds in drug discovery and development.

References

-

Kamlesh Ramesh, D., & Vivekanand Arvind, C. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221–225. [Link]

-

Zeng, X., et al. (2019). A divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyzed intramolecular C-N coupling. HETEROCYCLES, 98(7), 906-916. [Link]

-

PubChem. (n.d.). Methyl 1H-indole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

D'yakonov, V. A., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(5), 1599. [Link]

Sources

Introduction: The Central Role of Tetrahydroindoles and the Imperative of Unambiguous Characterization

An In-Depth Technical Guide to the NMR and Mass Spectrometry of Tetrahydroindole Derivatives

The 4,5,6,7-tetrahydroindole scaffold is a privileged structure in medicinal chemistry and drug development. As a partially saturated variant of the indole ring, it offers a unique three-dimensional geometry that is highly attractive for designing selective ligands for a multitude of biological targets, including GPCRs, kinases, and enzymes. The therapeutic potential of these derivatives in oncology, neurology, and infectious diseases drives the synthesis of vast libraries of novel analogues.

However, the successful progression of these compounds from hit-to-lead and into clinical development is entirely dependent on the absolute, unambiguous confirmation of their chemical structure. Subtle isomeric differences, unintended rearrangements, or incorrect substituent placement can lead to drastic changes in biological activity and off-target effects. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two indispensable pillars of modern structural elucidation.[1]

This guide moves beyond a simple recitation of techniques. It is designed from the perspective of a field application scientist to provide researchers with the causal logic behind experimental choices, offering a self-validating framework for the comprehensive characterization of novel tetrahydroindole derivatives. We will explore not just how to acquire the data, but why specific experiments are chosen and how to weave the results into a cohesive and irrefutable structural assignment.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Framework

NMR spectroscopy is the gold standard for determining the precise connectivity and stereochemistry of organic molecules. For tetrahydroindole derivatives, a multi-dimensional approach is essential to navigate the nuances of both the aromatic and aliphatic portions of the molecule.

The Tetrahydroindole Scaffold: A Foundational Overview

A clear understanding of the standard numbering and electronic environment of the core is the first step in any spectral analysis. The fusion of the aromatic pyrrole ring with a saturated cyclohexane ring creates distinct regions with characteristic spectral signatures.

Caption: IUPAC numbering of the 4,5,6,7-tetrahydroindole core.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum provides the initial overview of the molecular structure. The choice of deuterated solvent is the first critical decision. Chloroform-d (CDCl₃) is often the first choice due to its ability to dissolve a wide range of organic compounds.[2] However, for more polar derivatives or to resolve overlapping signals, solvents like DMSO-d₆ or Methanol-d₄ may be required.[3]

Key Insights from the ¹H NMR Spectrum:

-

Aromatic Region (δ 6.0-7.5 ppm): The two protons on the pyrrole ring (H-2 and H-3) typically appear as distinct signals. Their coupling constant (³JHH) can provide information about substitution patterns.

-

Aliphatic Region (δ 1.5-3.0 ppm): The eight protons on the saturated ring (H-4, H-5, H-6, H-7) often present as complex, overlapping multiplets. The signals for H-4 and H-7 are typically shifted further downfield due to their proximity to the aromatic ring.

-

N-H Proton: The pyrrolic N-H proton often appears as a broad singlet anywhere from δ 8.0-11.0 ppm, and its chemical shift is highly dependent on solvent and concentration.

Table 1: Typical ¹H NMR Chemical Shift Ranges for a Substituted Tetrahydroindole

| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Causality |

|---|---|---|---|

| N-H | 8.0 - 11.0 | Broad Singlet | Deshielded, solvent-dependent, may exchange with D₂O. |

| H-2 | 6.5 - 7.5 | Doublet or Triplet | Aromatic proton on electron-rich pyrrole ring. |

| H-3 | 6.0 - 6.5 | Doublet or Triplet | Aromatic proton adjacent to the saturated ring fusion. |

| H-4 / H-7 | 2.5 - 3.0 | Multiplet | Allylic protons, deshielded by the adjacent aromatic system. |

| H-5 / H-6 | 1.7 - 2.0 | Multiplet | Saturated methylene protons, typically shielded. |

¹³C NMR Spectroscopy: The Carbon Skeleton

While ¹H NMR reveals proton environments, ¹³C NMR, often in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, provides a direct count of unique carbon atoms and their type (C, CH, CH₂, CH₃).[4]

Table 2: Typical ¹³C NMR Chemical Shift Ranges

| Carbon Position | Typical Chemical Shift (δ, ppm) | Rationale for Shift |

|---|---|---|

| C-7a | 130 - 140 | Aromatic bridgehead carbon. |

| C-2 | 120 - 125 | Aromatic CH, influenced by N-substitution. |

| C-3a | 115 - 120 | Aromatic bridgehead carbon adjacent to nitrogen. |

| C-3 | 110 - 115 | Aromatic CH, typically shielded. |

| C-4 / C-7 | 22 - 26 | Aliphatic carbons adjacent to the aromatic ring. |

| C-5 / C-6 | 21 - 24 | Saturated aliphatic carbons. |

2D NMR Techniques: The Cornerstone of Unambiguous Assignment

For any novel derivative, 1D NMR spectra alone are insufficient. 2D NMR experiments are essential to build the molecular structure piece by piece by establishing correlations between nuclei.[5][6] The choice of these experiments is a logical progression, with each step validating the next.

-

COSY (Correlation Spectroscopy): This is the fundamental starting point for mapping proton-proton connectivities.[7] It reveals which protons are coupled (typically through 2 or 3 bonds). A cross-peak between two proton signals in a COSY spectrum is irrefutable evidence that they are neighbors in the spin system. This is critical for tracing the connectivity around the saturated ring (H-4 through H-7).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom it is directly attached to (one-bond ¹JCH coupling).[7] It is the most reliable way to assign the chemical shifts of protonated carbons. By combining the spin systems identified in COSY with the direct C-H attachments from HSQC, one can begin to assemble fragments of the molecule with absolute certainty.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing the entire puzzle together. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[7] This is the key to connecting the molecular fragments. For example, an HMBC correlation from the H-4 protons to the C-3 and C-3a carbons definitively proves the fusion of the aliphatic and aromatic rings at that specific junction.[8]

Caption: A self-validating workflow for NMR-based structure elucidation.

Experimental Protocol: A Self-Validating NMR Workflow

-

Sample Preparation (The Foundation of Quality):

-

Mass: For a typical small molecule (< 1000 g/mol ), use 5-10 mg for ¹H NMR and 15-25 mg for a full suite of 2D NMR experiments to ensure adequate signal-to-noise within a reasonable time.[2][3]

-

Solvent: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial before transferring to the NMR tube.[3]

-

Filtration: To ensure magnetic field homogeneity, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality NMR tube (e.g., Wilmad or Norell).[9] Suspended particles will degrade spectral quality, leading to broad lines that cannot be corrected.[9]

-

Tube Quality: Use good quality tubes to ensure consistent wall thickness and concentricity, which is critical for proper shimming and high-resolution spectra.[9]

-

-

Data Acquisition:

-

Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher is recommended) for optimal signal dispersion.[1]

-

Initial Scans: Acquire a standard ¹H spectrum. Check for signal broadness and overall quality.

-

2D Experiments: Set up COSY, HSQC, and HMBC experiments. Standard parameter sets are often sufficient, but optimization of the long-range coupling constant (e.g., 8 Hz) for the HMBC can be crucial for detecting key correlations.[7]

-

Section 2: Mass Spectrometry - Confirming Identity and Probing Fragmentation

Mass spectrometry complements NMR by providing the elemental composition and information about the molecule's stability and fragmentation pathways.

Ionization: Choosing the Right Tool

-

Electrospray Ionization (ESI): This is the most common and effective technique for most tetrahydroindole derivatives. It is a "soft" ionization method that typically yields the protonated molecular ion ([M+H]⁺) with minimal fragmentation.[1] This is ideal for accurately determining the molecular weight.

-

Electron Impact (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive and reproducible fragmentation.[10] While less common for initial characterization, it can provide a characteristic fragmentation "fingerprint" that is useful for library matching.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper

For any novel compound, low-resolution mass data is insufficient. High-resolution mass spectrometry (HRMS), typically using Time-of-Flight (TOF) or Orbitrap analyzers, is non-negotiable.[11][12] HRMS provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the elemental composition.[13] This is the first and most critical step in validating a proposed structure, as it eliminates all other possible molecular formulas.

Fragmentation Analysis (MS/MS): Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[1] The resulting fragmentation pattern provides powerful confirmatory data about the structure. For tetrahydroindoles, characteristic cleavages can help confirm the identity of substituents and aspects of the core structure.

Common Fragmentation Pathways:

-

Loss of N-substituents: Cleavage of bonds alpha to the pyrrole nitrogen is often a primary fragmentation pathway.

-

Retro-Diels-Alder (RDA) Reaction: The saturated six-membered ring can undergo a characteristic RDA fragmentation, leading to predictable neutral losses. This is a powerful diagnostic tool for confirming the tetrahydroindole core.

-

Loss of Small Molecules: Fragmentation can involve the loss of stable small molecules like HCN from the pyrrole ring.[10]

Caption: General MS/MS fragmentation pathways for tetrahydroindoles.

Experimental Protocol: Targeted MS/MS Analysis

-

Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a low concentration (e.g., 1 µg/mL).[1]

-

Instrumentation: Use a high-resolution mass spectrometer (Q-TOF or Orbitrap) with an ESI source.

-

Full Scan (MS1): Introduce the sample and acquire a full scan spectrum in positive ion mode to identify the accurate mass of the protonated molecular ion ([M+H]⁺).

-

MS/MS Acquisition: Create an inclusion list containing the exact m/z of the [M+H]⁺ ion. Acquire MS/MS data by subjecting this precursor ion to CID at various collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.

-

Data Analysis: Analyze the fragment ions to confirm expected structural motifs and propose fragmentation pathways that are consistent with the structure determined by NMR.

Section 3: Integrated Strategy for Structural Elucidation - A Case Study

Imagine a synthetic reaction intended to produce N-benzyl-2-methyl-4,5,6,7-tetrahydroindole. The following is a streamlined workflow demonstrating how to integrate NMR and MS data for confident characterization.

-

HRMS Analysis: The compound is subjected to ESI-HRMS. A prominent ion is detected at m/z 228.1434 [M+H]⁺. This corresponds to a calculated elemental composition of C₁₆H₁₈N, confirming the expected molecular formula. This first step is a critical gate; without this confirmation, any subsequent NMR analysis would be speculative.[11]

-

1D NMR Analysis:

-

¹H NMR shows aromatic signals for a monosubstituted benzene ring (~7.3 ppm), a singlet for a methyl group (~2.3 ppm), and complex aliphatic signals. A key singlet around 5.2 ppm integrates to 2H, characteristic of a benzylic CH₂ group.

-

¹³C NMR shows the expected number of carbons, including a signal for a CH₃ group and signals corresponding to the tetrahydroindole core and the benzyl substituent.

-

-

2D NMR Analysis (The Confirmation):

-

HSQC: Correlates the methyl proton singlet to a methyl carbon signal, the benzylic proton singlet to a CH₂ carbon signal, and so on, assigning all protonated carbons.

-

HMBC: This is the definitive experiment. A correlation is observed from the benzylic CH₂ protons to the C-2 and C-7a carbons of the indole core, confirming the N-benzyl connectivity. Furthermore, correlations from the methyl proton singlet to C-2 and C-3 of the core confirm its position at C-2.[14]

-

COSY: Confirms the H-4 -> H-5 -> H-6 -> H-7 spin system in the saturated ring.[8]

-

-

MS/MS Analysis (The Final Validation):

-

The precursor ion at m/z 228.14 is selected for CID.

-

A major fragment ion is observed at m/z 91.05, corresponding to the tropylium cation ([C₇H₇]⁺), a hallmark fragmentation of a benzyl group.

-

Another significant fragment is seen from the loss of the benzyl group, leaving the 2-methyl-tetrahydroindole core. This provides orthogonal confirmation of the structure deduced from NMR.

-

This integrated, multi-technique approach leaves no room for ambiguity and represents the standard of rigor required in modern drug discovery.

Conclusion

The structural characterization of novel tetrahydroindole derivatives is a mission-critical task in pharmaceutical research. A superficial analysis is insufficient and carries significant risk. As we have demonstrated, a systematic and integrated strategy, leveraging the strengths of both high-field NMR and high-resolution mass spectrometry, is essential. By understanding the causal logic behind the selection of each experiment—from the choice of an NMR solvent to the interpretation of MS/MS fragmentation—researchers can build a self-validating dataset. This rigorous approach ensures that the structures assigned to these high-value compounds are irrefutable, providing a solid foundation for subsequent biological evaluation and the development of next-generation therapeutics.

References

-

ResearchGate. Key 2D NMR correlations used for the structure elucidation of compounds... ResearchGate. Available from: [Link]

-

The Royal Society of Chemistry. SUPPLEMENTARY DATA. The Royal Society of Chemistry. Available from: [Link]

-

Scholarly Publications Leiden University. New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. Scholarly Publications Leiden University. Available from: [Link]

-

Platypus Technologies. NMR sample preparation guidelines. Platypus Technologies. Available from: [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Iowa State University. Available from: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Organomation. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. The Royal Society of Chemistry. Available from: [Link]

-

Slideshare. Spectroscopic and chemical techniques for structure elucidation of alkaloids. Slideshare. Available from: [Link]

-

MDPI. Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. MDPI. Available from: [Link]

-

SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. SDSU NMR Facility. Available from: [Link]

-

Research Journal of Pharmacognosy. A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy. Available from: [Link]

-

ResearchGate. 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... ResearchGate. Available from: [Link]

-

MDPI. Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. MDPI. Available from: [Link]

-

NIH. Isolation and characterization of bioactive constituents from Withania coagulans Dunal with antioxidant and multifunctional enzyme inhibition potential, supported by docking, MD, and DFT studies. NIH. Available from: [Link]

-

YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

YouTube. 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

-

Springer. Developments in high-resolution mass spectrometric analyses of new psychoactive substances. Springer. Available from: [Link]

-

Scirp.org. Study of Mass Spectra of Some Indole Derivatives. Scirp.org. Available from: [Link]

-

MDPI. Rapid Structure Determination of Bioactive 4″-Tetrahydrofurfuryl Macrozone Reaction Mixture Components by LC-SPE/Cryo NMR and MS. MDPI. Available from: [Link]

-

NIH. Hyphenated high-resolution mass spectrometry—the “all-in-one” device in analytical toxicology?. NIH. Available from: [Link]

-

NIH. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. NIH. Available from: [Link]

-

ResearchGate. (PDF) NMR and MS data for novel bioactive constituents from Pugionium cornutum L. Gaertn. ResearchGate. Available from: [Link]

-

NIH. Developments in high-resolution mass spectrometric analyses of new psychoactive substances. NIH. Available from: [Link]

-

YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available from: [Link]

-

Refubium - Freie Universität Berlin. Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium. Available from: [Link]

-

Semantic Scholar. 13C NMR spectroscopy of indole derivatives. Semantic Scholar. Available from: [Link]

-

SciSpace. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. SciSpace. Available from: [Link]

-

PubMed. High-resolution mass spectrometric determination of the synthetic cannabinoids MAM-2201, AM-2201, AM-2232, and their metabolites in postmortem plasma and urine by LC/Q-TOFMS. PubMed. Available from: [Link]

-

YouTube. S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. Available from: [Link]

-

NIH. Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. NIH. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organomation.com [organomation.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Spectroscopic and chemical techniques for structure elucidation of alkaloids | PPTX [slideshare.net]

- 5. Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 8. researchgate.net [researchgate.net]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 10. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 11. d-nb.info [d-nb.info]

- 12. Hyphenated high-resolution mass spectrometry—the “all-in-one” device in analytical toxicology? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Developments in high-resolution mass spectrometric analyses of new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. While a specific CAS number for this exact methyl ester is not readily found in major chemical databases, this document will delve into its core chemical principles, logical synthetic pathways, expected characterization data, and its potential as a scaffold in drug discovery, drawing from established knowledge of the 4,5,6,7-tetrahydroindole and indole-2-carboxylate families.

Compound Identity and Physicochemical Properties

This compound is a derivative of the indole heterocyclic system, where the benzene ring is fully saturated, forming a cyclohexyl ring fused to the pyrrole core. The presence of a methyl carboxylate group at the 2-position of the pyrrole ring is a key feature influencing its reactivity and potential biological activity.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C₁₀H₁₃NO₂ | Based on chemical structure |

| Molecular Weight | 179.22 g/mol | Calculated from the molecular formula |

| Appearance | Off-white to pale yellow solid | Typical for similar indole derivatives |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water. | Inferred from the non-polar tetrahydroindole core and the polar ester group. |

| Melting Point | Not established; likely in the range of 100-150 °C | Based on melting points of related indole-2-carboxylates. |

A Note on the CAS Number: An extensive search of chemical databases did not yield a specific CAS (Chemical Abstracts Service) registry number for this compound. This suggests that the compound may not have been individually registered, is not a commercially available product, or is cited in the literature as an intermediate without a specific CAS designation. The CAS number for the parent scaffold, 4,5,6,7-Tetrahydro-1H-indole, is 13618-91-2. For the fully aromatic analog, Methyl 1H-indole-2-carboxylate, the CAS number is 1202-04-6.

Strategic Synthesis Methodologies

The synthesis of this compound can be approached through several established synthetic strategies for indole and tetrahydroindole derivatives. The choice of method will depend on the availability of starting materials and the desired scale of the synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[1][2][3][4][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and a ketone or aldehyde.

To synthesize the target molecule, a suitable starting material would be the phenylhydrazone derived from cyclohexanone and a glyoxylic acid derivative.

Diagram 1: Proposed Fischer Indole Synthesis Workflow

Caption: Workflow of the proposed Fischer Indole Synthesis.

Step-by-Step Protocol:

-

Hydrazone Formation: Phenylhydrazine is reacted with methyl 2-oxoacetate (methyl glyoxylate) in a suitable solvent like ethanol. This condensation reaction typically proceeds at room temperature to yield the corresponding phenylhydrazone.

-

Fischer Cyclization: The formed phenylhydrazone is then treated with a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) and heated.[1] This induces a[6][6]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the aromatic indole ring system.

-

Work-up and Purification: The reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography on silica gel.

Catalytic Dehydrogenation of Octahydroindole Precursors

Another viable synthetic route involves the catalytic dehydrogenation of the corresponding saturated octahydroindole-2-carboxylate.[7][8][9] This method is particularly useful if the saturated precursor is readily accessible.

Diagram 2: Dehydrogenation Synthesis Workflow

Caption: Workflow of the Dehydrogenation Synthesis.

Step-by-Step Protocol:

-

Precursor Synthesis: The starting material, methyl octahydroindole-2-carboxylate, can be synthesized via hydrogenation of methyl indole-2-carboxylate or other established methods for saturated heterocycles.[10]

-

Dehydrogenation: The octahydroindole derivative is heated in a high-boiling solvent (e.g., decalin) in the presence of a dehydrogenation catalyst, typically palladium on carbon (Pd/C).[8]

-

Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Spectroscopic and Analytical Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR (in CDCl₃) | δ ~8.0-8.5 (br s, 1H, N-H), ~6.8-7.0 (s, 1H, H-3), ~3.8-3.9 (s, 3H, OCH₃), ~2.5-2.8 (m, 4H, H-4, H-7), ~1.7-1.9 (m, 4H, H-5, H-6) |

| ¹³C NMR (in CDCl₃) | δ ~162 (C=O), ~135-140 (C-7a), ~125-130 (C-2, C-3a), ~100-105 (C-3), ~51-52 (OCH₃), ~22-25 (C-4, C-5, C-6, C-7) |

| Mass Spec (EI) | M⁺ at m/z = 179. Fragments corresponding to loss of OCH₃ (m/z = 148) and COOCH₃ (m/z = 120). |

| IR (KBr) | ~3300-3400 cm⁻¹ (N-H stretch), ~2800-3000 cm⁻¹ (C-H stretch), ~1700-1720 cm⁻¹ (C=O stretch, ester) |

Applications in Research and Drug Development

The 4,5,6,7-tetrahydro-1H-indole scaffold and its derivatives are of considerable interest in medicinal chemistry due to their structural similarity to the indole nucleus, which is a privileged scaffold in numerous biologically active compounds.[14][15][16][17][18]

Diagram 3: Logical Relationship of Scaffolds and Applications

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. youtube.com [youtube.com]

- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Methyl indole-2-carboxylate(1202-04-6) 1H NMR [m.chemicalbook.com]

- 14. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 16. pcbiochemres.com [pcbiochemres.com]

- 17. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 18. ajchem-b.com [ajchem-b.com]

An In-depth Technical Guide to the Physical Properties of Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and spectroscopic properties of Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate. As a crucial heterocyclic building block in medicinal chemistry, a thorough understanding of its physical characteristics is paramount for its effective utilization in synthesis, purification, and formulation. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and providing detailed protocols for empirical determination.

Molecular and Physicochemical Profile

This compound is the methyl ester of 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid. The hydrogenation of the benzene ring of the parent indole structure significantly influences its physical properties, transitioning it from a planar, aromatic system to a more flexible, alicyclic-fused pyrrole. This structural change is expected to decrease the melting point and increase the solubility in non-polar organic solvents compared to its aromatic counterpart, Methyl 1H-indole-2-carboxylate.

Table 1: Core Molecular and Predicted Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₃NO₂ | Calculated |

| Molecular Weight | 179.22 g/mol | Calculated |

| Monoisotopic Mass | 179.094629 Da | Calculated |

| Appearance | Expected to be a white to off-white solid or a viscous oil | Analog Comparison |

| Predicted XlogP | ~1.9 - 2.5 | Computational Prediction |

| Predicted pKa (NH) | ~16-18 | Analog Comparison |

Rationale for Predictions: The predicted lipophilicity (XlogP) is higher than its aromatic analog due to the saturated carbocyclic ring. The pKa of the pyrrolic N-H is anticipated to be slightly higher (less acidic) than that of indole itself, as the electron-withdrawing effect of the aromatic system is absent.

Thermal and Solubility Characteristics

Table 2: Comparison of Thermal Properties with Analogs

| Compound | Melting Point (°C) | Boiling Point (°C) |

| Methyl 1H-indole-2-carboxylate | 151-155[1] | 331.7 ± 15.0 (Predicted) |

| Methyl 1H-indole-6-carboxylate | 76-80[2] | Not available |

| Methyl 4-amino-5,7-dimethoxy-1H-indole-2-carboxylate | 141-144[3] | Not available |

| This compound | Not Experimentally Determined | Not Experimentally Determined |

The significant drop in melting point from the 2-carboxylate to the 6-carboxylate of the aromatic indole suggests that substitution patterns heavily influence crystal lattice packing. The disruption of the planar aromatic system in the tetrahydro derivative is expected to result in a lower melting point than its aromatic counterpart.

Solubility Profile (Predicted)

A qualitative assessment of solubility is critical for reaction setup, workup, and purification.

-

High Solubility: Dichloromethane, Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetone.

-

Moderate Solubility: Methanol, Ethanol.

-

Low to Insoluble: Water, Hexanes.

Causality: The ester functionality and the pyrrole N-H provide some polar character, allowing for solubility in moderately polar solvents. However, the dominant feature is the non-polar carbocyclic ring and the methyl ester group, leading to good solubility in common aprotic organic solvents. The lack of extensive hydrogen bonding capability predicts poor water solubility.

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic analysis is the cornerstone of structural elucidation and purity confirmation. The following sections detail the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.

Expected ¹H NMR (Proton NMR) Spectrum (in CDCl₃, 400 MHz):

-

~8.5-9.5 ppm (broad singlet, 1H): This signal corresponds to the N-H proton of the pyrrole ring. Its chemical shift can be highly variable depending on concentration and solvent.

-

~6.8-7.0 ppm (singlet or narrow multiplet, 1H): This is the C3-H of the pyrrole ring.

-

~3.8 ppm (singlet, 3H): The sharp singlet of the methyl ester (-OCH₃) protons.

-

~2.5-2.8 ppm (multiplet, 2H): The allylic protons at C4.

-

~2.2-2.5 ppm (multiplet, 2H): The allylic protons at C7.

-

~1.7-1.9 ppm (multiplet, 4H): The overlapping signals of the methylene protons at C5 and C6.

Expected ¹³C NMR (Carbon NMR) Spectrum (in CDCl₃, 100 MHz):

-

~162-165 ppm: The carbonyl carbon of the ester group.

-

~130-135 ppm: The C7a quaternary carbon.

-

~125-130 ppm: The C2 quaternary carbon bearing the ester.

-

~115-120 ppm: The C3a quaternary carbon.

-

~100-105 ppm: The C3 carbon.

-

~51-53 ppm: The methyl carbon of the ester.

-

~20-25 ppm (multiple signals): The four sp³ carbons of the cyclohexene ring (C4, C5, C6, C7).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3300-3400 | N-H Stretch | Broad peak, characteristic of the pyrrole N-H. |

| ~2800-3000 | C-H Stretch (sp³) | Sharp peaks from the tetrahydro and methyl groups. |

| ~1680-1710 | C=O Stretch | Strong, sharp peak from the ester carbonyl. |

| ~1200-1300 | C-O Stretch | Strong peak from the ester C-O bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

-

Expected Molecular Ion (M⁺): m/z = 179.0946

-

Expected Fragmentation: A prominent fragment would be the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 148. Another likely fragmentation would be the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 120.

Experimental Protocols for Physical Property Determination

The following protocols are standardized methods for the characterization of a novel or uncharacterized compound like this compound.

Workflow for Synthesis and Purification

The synthesis of the target compound would likely follow a well-established route for tetrahydroindoles, such as the Nenitzescu indole synthesis, followed by esterification.

Caption: Synthetic and purification workflow for the target compound.

Melting Point Determination

-

Sample Preparation: A small amount of the purified, dry solid is placed in a capillary tube.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded.

Causality: A sharp melting point range (e.g., < 2 °C) is indicative of high purity. Impurities tend to broaden and depress the melting point.

Spectroscopic Sample Preparation and Analysis

Caption: Standard workflow for spectroscopic analysis.

Stability and Storage

Like many indole derivatives, this compound may be susceptible to oxidation and degradation upon prolonged exposure to air and light. The pyrrole ring, in particular, can be sensitive.

-

Storage Conditions: It is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (e.g., -20 to 4 °C), and protected from light.

Conclusion

While direct experimental data for this compound is not widely published, a comprehensive physical and spectroscopic profile can be confidently predicted based on the well-understood principles of organic chemistry and data from analogous compounds. This guide provides the foundational knowledge and experimental framework necessary for researchers to confidently synthesize, purify, and utilize this valuable chemical entity in their drug discovery and development endeavors. The provided protocols serve as a self-validating system for any laboratory to confirm these properties empirically.

References

-

Wiley. METHYL-4,5,6,7-TETRAHYDRO-2H-ISOINDOLE-1-CARBOXYLATE - Optional[13C NMR]. SpectraBase. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70992, Methyl 1H-indole-2-carboxylate. PubChem. [Link]

-

Semantic Scholar. Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. [Link]

-

Royal Society of Chemistry. Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II). [Link]

-

MDPI. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. [Link]

-

SpectraBase. methyl 1H-indole-2-carboxylate. [Link]

-

Magritek. Methyl 1H-indole-3-carboxylate. [Link]

-

Chemical Synthesis Database. methyl 4-amino-5,7-dimethoxy-1H-indole-2-carboxylate. [Link]

-

MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 4,5,6,7-Tetrahydro-1H-Indole

Abstract

The 4,5,6,7-tetrahydro-1H-indole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including antipsychotics, kinase inhibitors, and antiviral agents.[1][2][3] Its partially saturated carbocyclic ring offers a unique three-dimensional geometry compared to its planar indole counterpart, enabling more nuanced interactions with biological targets. This guide provides an in-depth exploration of the principal synthetic strategies for constructing this valuable heterocyclic system. We will dissect classical methodologies such as the Fischer, Paal-Knorr, and Nenitzescu syntheses as they apply to this specific motif, alongside modern, highly efficient multicomponent and palladium-catalyzed reactions. The discussion emphasizes the underlying mechanisms, strategic considerations for substrate selection, and the practical scope and limitations of each approach, providing researchers with a robust framework for experimental design and execution.

Part 1: The Strategic Importance of the Tetrahydroindole Scaffold

The fusion of a pyrrole ring with a cyclohexane moiety imparts a unique combination of aromaticity and conformational flexibility to the 4,5,6,7-tetrahydro-1H-indole structure. This "best-of-both-worlds" characteristic is highly sought after in drug design. Dehydrogenation of the tetrahydroindolone structure can lead to 4-hydroxyindoles, which are found in many bioactive alkaloids and FDA-approved drugs like the beta-blocker pindolol.[4] The scaffold is a key component in compounds targeting a wide array of diseases, from schizophrenia (e.g., the antipsychotic Molindone) to viral infections like Hepatitis C.[1][2]

The synthetic challenge lies in efficiently constructing the bicyclic system with desired substitution patterns. Methodologies can be broadly categorized into two strategic approaches:

-

Annulation Strategies : Building the pyrrole ring onto a pre-existing cyclohexane-based precursor.

-

Functionalization of Precursors : Starting with a readily available, functionalized intermediate, such as a 4,5,6,7-tetrahydroindol-4-one, and elaborating it further.[3]

This guide will navigate through the most effective methods within these categories, offering both foundational knowledge and advanced insights.

Part 2: Foundational Annulation Strategies

These methods are the workhorses of heterocyclic chemistry, adapted for the specific construction of the tetrahydroindole core.

The Paal-Knorr Synthesis: The Power of 1,4-Dicarbonyls

The Paal-Knorr synthesis is arguably the most direct method for forming a pyrrole ring. It involves the cyclocondensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5][6] The reaction's reliability and the commercial availability of cyclohexane-1,4-dione make it a primary choice for accessing the parent tetrahydroindole scaffold.

Causality of the Mechanism: The reaction is typically acid-catalyzed. One carbonyl group is protonated, rendering it highly electrophilic. The lone pair of the amine attacks this activated carbonyl, forming a hemiaminal intermediate. A subsequent intramolecular attack of the nitrogen onto the second carbonyl group closes the five-membered ring. A series of dehydration steps then ensues to yield the aromatic pyrrole ring.[6]

Caption: General mechanism of the Paal-Knorr pyrrole synthesis.

Advanced Application: Three-Component Synthesis of 3-Cyano-Tetrahydroindoles

Modern adaptations of this chemistry utilize cascade reactions to build highly functionalized systems in a single pot. A notable example is an Et3N-catalyzed three-component reaction of hydroxycyclohexanone dimers, oxoacetonitriles, and primary amines, which proceeds through an aldol condensation followed by a Paal-Knorr cyclization to deliver 4,5,6,7-tetrahydro-3-cyanoindoles in high yields.[7] This approach showcases excellent atom economy and avoids harsh, metal-based catalysts.[7]

The Fischer Indole Synthesis: A Classic Reimagined

The Fischer indole synthesis is a cornerstone of indole chemistry, involving the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[8][9] For tetrahydroindoles, the logical starting material is cyclohexanone or a derivative. The reaction of phenylhydrazine with cyclohexanone itself famously yields 1,2,3,4-tetrahydrocarbazole, a related but distinct scaffold. However, the Fischer synthesis is highly effective for producing functionalized precursors like 4,5,6,7-tetrahydroindol-4-ones, which are versatile synthetic hubs.[3]

Mechanism Deep Dive: The reaction initiates with the formation of a phenylhydrazone. Under acidic conditions, this tautomerizes to an ene-hydrazine, which is the key intermediate for the decisive-sigmatropic rearrangement.[8][10] This step breaks the aromaticity of the phenyl ring temporarily to form a new C-C bond. Subsequent rearomatization, cyclization, and elimination of ammonia forge the final indole ring.[9][10]

Caption: Key stages of the Fischer Indole Synthesis pathway.

Experimental Protocol: Fischer Synthesis of a Pyrrolo[3,2-a]carbazole [3] This protocol illustrates the synthesis of a more complex system starting from a benzenesulfonyl-protected 4,5,6,7-tetrahydroindol-4-one, demonstrating the power of the Fischer reaction for building fused polycycles.

-

Hydrazone Formation: A solution of the protected tetrahydroindol-4-one (1.0 eq) and 4-methoxyphenylhydrazine hydrochloride (1.2 eq) in ethanol is heated at reflux for 4 hours.

-

Cooling and Filtration: The reaction mixture is cooled to room temperature, and the resulting solid precipitate (the hydrazone intermediate) is collected by filtration and washed with cold ethanol.

-

Cyclization: The isolated hydrazone is added to a mixture of acetic acid and concentrated hydrochloric acid (10:1 v/v).

-

Heating: The suspension is heated to 100 °C for 2 hours, during which the cyclization and aromatization occur.

-

Workup: The mixture is cooled, poured into ice water, and neutralized with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, dried over sodium sulfate, and purified by column chromatography to yield the desired pyrrolocarbazole.

Part 3: Building from Functionalized Intermediates: The Tetrahydroindol-4-one Hub

Many efficient routes converge on the synthesis of 4,5,6,7-tetrahydroindol-4-one derivatives. These ketones are exceptionally useful as they possess two reactive handles—the pyrrole ring and an enolizable ketone—for further chemical elaboration.[1][4]

The Nenitzescu Indole Synthesis

While classically known for producing 5-hydroxyindoles from benzoquinones and enamines, the Nenitzescu reaction is also a premier method for creating the 4,5,6,7-tetrahydroindol-4-one core.[11][12] The strategy is modified to use a 1,3-cyclohexanedione (like dimedone) in place of the benzoquinone.[3]

Mechanism: The reaction begins with a Michael addition of the enamine (derived from an α-aminocarbonyl compound) to the 1,3-cyclohexanedione. This is followed by a cyclizing condensation and subsequent dehydration to furnish the tetrahydroindol-4-one system.[11]

Caption: Workflow for the Nenitzescu synthesis of tetrahydroindol-4-ones.

Multicomponent Reactions (MCRs)

MCRs provide a highly efficient, one-pot route to complex tetrahydroindolones by combining three or more starting materials.[13] A common and powerful MCR involves the condensation of a 1,3-cyclohexanedione (e.g., dimedone), a primary amine, and an α-haloketone (e.g., phenacyl bromide).[7] This approach is often promoted by greener conditions, such as using water as a solvent or employing ball-milling.[13]

Experimental Protocol: Three-Component Synthesis of a 4-Oxo-tetrahydroindole [13]

-

Mixing Reagents: In a reaction vessel, combine dimedone (1.0 mmol), the desired primary amine (1.0 mmol), and phenacyl bromide (1.0 mmol).

-

Solvent and Catalyst: Add the chosen solvent (e.g., water-ethanol 1:1) and catalyst if required (e.g., Wang-OSO3H).[7] Some variations proceed under catalyst-free or base-promoted conditions.

-

Reaction Conditions: Heat the mixture under reflux or irradiate with microwaves for the specified time (typically 1-3 hours).

-

Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be isolated by simple filtration.

-

Purification: The crude product is washed with a suitable solvent (e.g., cold ethanol) and can be further purified by recrystallization if necessary.

Part 4: Modern Palladium-Catalyzed Approaches

Palladium catalysis offers sophisticated and elegant solutions for constructing complex indole derivatives, often through C-H activation pathways that minimize the need for pre-functionalized starting materials.[14] While direct synthesis of the parent tetrahydroindole via Pd-catalysis is less common, these methods are invaluable for creating complex, fused polycyclic systems starting from a pre-formed tetrahydroindolone.[1][3]

Strategy: Intramolecular C-H Arylation

A powerful application is the Pd-catalyzed intramolecular cyclization of an N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydroindol-4-one.[4] This reaction proceeds via a tandem activation of the benzyl halide and a C-H bond on the pyrrole ring, efficiently constructing a new fused ring system.[1][4] These Catellani-type reactions, which use norbornene as a transient mediator, are particularly effective for the vicinal difunctionalization of aryl halides and their ortho C-H bonds, providing another route to complex indoles.[14]

Part 5: Comparative Analysis of Synthetic Methodologies

| Method | Starting Materials | Key Reagents/Catalysts | Typical Yields | Scope & Limitations | Key Advantages |

| Paal-Knorr Synthesis | 1,4-Dicarbonyls, Primary Amines/Ammonia | Protic acids (HCl, H₂SO₄) | Good to Excellent | Requires access to the 1,4-dicarbonyl. Symmetrical diketones are best to avoid regioselectivity issues. | High reliability, direct, often mild conditions.[5] |

| Fischer Indole Synthesis | Phenylhydrazines, Cyclohexanone derivatives | Protic/Lewis acids (PPA, ZnCl₂, AcOH) | Moderate to Good | Harsh acidic conditions can be limiting for sensitive substrates. Regioselectivity can be an issue with unsymmetrical ketones.[8] | Widely applicable, tolerates various substituents, builds complex fused systems.[3] |

| Nenitzescu Synthesis | 1,3-Cyclohexanediones, Enamines | Often proceeds without a catalyst, or with Lewis acids. | Good | Primarily for 4-oxo derivatives. The stability of the enamine precursor is crucial. | Excellent for building the versatile 4-oxo-tetrahydroindole core from simple precursors.[3] |

| Multicomponent Reactions | 1,3-Diones, Amines, α-Haloketones, etc. | Often base-catalyzed or catalyst-free. | Good to Excellent | Optimization can be complex. Finding mutually compatible conditions for all components is key. | High efficiency, atom economy, operational simplicity, rapid access to molecular diversity.[7][13] |

| Pd-Catalyzed C-H Activation | Functionalized Tetrahydroindoles (e.g., N-aryl halide) | Pd(OAc)₂, phosphine ligands, base (e.g., K₂CO₃) | Good to Excellent | Catalyst cost, sensitivity to air/moisture, and ligand screening can be drawbacks. | High functional group tolerance, elegant bond formation, access to complex structures not available via classical methods.[14] |

Part 6: Conclusion and Future Outlook

The synthesis of 4,5,6,7-tetrahydro-1H-indoles is a mature field with a rich arsenal of both classical and modern synthetic tools. Foundational methods like the Paal-Knorr and Fischer syntheses remain highly relevant for accessing the core scaffold and its key functionalized intermediates. The strategic importance of the 4,5,6,7-tetrahydroindol-4-one hub cannot be overstated, with the Nenitzescu and various multicomponent reactions providing efficient entries to this versatile building block.

The future of this field will likely focus on addressing remaining challenges. The development of robust, enantioselective methods, such as the recently reported atroposelective Nenitzescu synthesis using chiral chromium catalysts, points towards a new frontier of creating stereochemically complex tetrahydroindoles.[15] Furthermore, an increasing emphasis on sustainability will drive the adoption of greener reaction conditions, such as water-based solvents, microwave assistance, and catalyst-free multicomponent reactions, ensuring that the synthesis of these vital medicinal scaffolds is as efficient and environmentally benign as possible.

References

A complete list of all sources cited in this document is provided below, including full titles and clickable URLs for verification.

-

Hou, D.-R., Wang, M.-S., Chung, M.-W., Hsieh, Y.-D., & Gavin, H.-H. (2007). Formation of 4,5,6,7-Tetrahydroisoindoles by Palladium-Catalyzed Hydride Reduction. The Journal of Organic Chemistry, 72(24), 9231–9239. [Link]

-

Hou, D.-R., et al. (2007). Formation of 4,5,6,7-Tetrahydroisoindoles by Palladium-Catalyzed Hydride Reduction. The Journal of Organic Chemistry. [Link]

-

Sci-Hub. (n.d.). Pd(II)-Catalyzed Synthesis of Tetrahydrocarbazoles and 3-Substituted Indoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Progress in the synthesis of 4,5,6,7-tetrahydroindoles. Request PDF. [Link]

-

Wikipedia. (n.d.). Nenitzescu indole synthesis. [Link]

-

Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. [Link]

-

Wiley Online Library. (n.d.). Bischler-Möhlau Indole Synthesis. Comprehensive Organic Name Reactions and Reagents. [Link]

-

Horsten, T., & Dehaen, W. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4596. [Link]

-

ResearchGate. (n.d.). Multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives. [Link]

-

ChemEurope.com. (n.d.). Bischler-Möhlau indole synthesis. [Link]

-

Gulea, M. (2021). Recent advances in the Nenitzescu indole synthesis (1990–2019). Advances in Heterocyclic Chemistry, 133, 65-157. [Link]

-

ResearchGate. (2021). (PDF) 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. [Link]

-